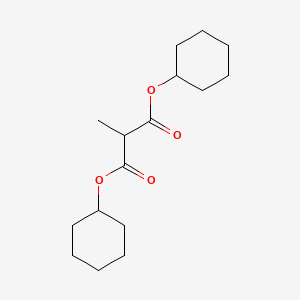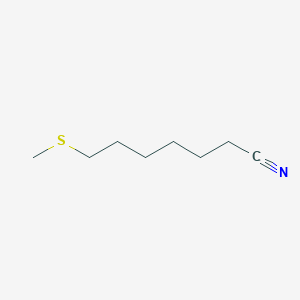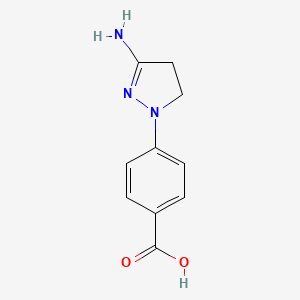
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in ethanol under reflux conditions with the addition of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can interact with various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar structure but with a phenyl group instead of a benzoic acid moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrazole ring.
4-(2-(6-Amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid: Features a pyrrolopyrimidine ring.
Uniqueness
4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for diverse chemical modifications and interactions. Its pyrazole ring structure also contributes to its distinct chemical and biological properties .
特性
CAS番号 |
73031-64-8 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
4-(5-amino-3,4-dihydropyrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-4H,5-6H2,(H2,11,12)(H,14,15) |
InChIキー |
VZJGCGWZTIYOML-UHFFFAOYSA-N |
正規SMILES |
C1CN(N=C1N)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)

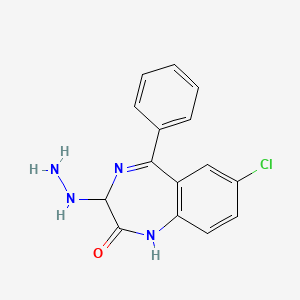


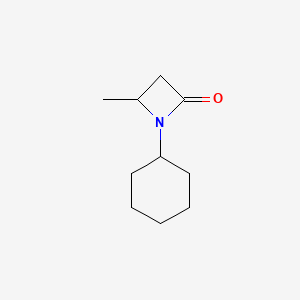
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)


